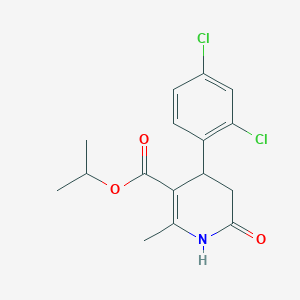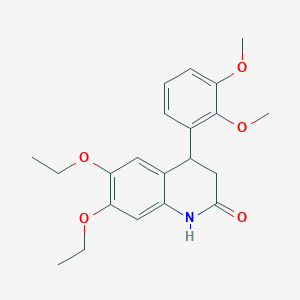
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as CQ, is a synthetic compound that belongs to the quinoline family. CQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
科学的研究の応用
CQ has been extensively studied for its potential therapeutic applications. It has been shown to have antimalarial, antiviral, and anticancer properties. In malaria treatment, CQ is used to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing the disease. CQ has also been studied for its potential antiviral properties against viruses such as Zika, dengue, and HIV. In cancer treatment, CQ has been shown to enhance the effectiveness of chemotherapy by inhibiting autophagy, a process that allows cancer cells to survive under stress conditions.
作用機序
CQ exerts its effects by binding to heme, a molecule that is essential for the survival of the malaria parasite. This binding prevents the parasite from using heme, leading to its death. In the case of viruses, CQ inhibits the entry of the virus into the host cell and interferes with the replication of the viral genome. In cancer treatment, CQ inhibits autophagy, leading to the accumulation of damaged proteins and organelles, ultimately resulting in cell death.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, leading to the accumulation of undigested material within the lysosome. CQ has also been shown to inhibit the production of cytokines, molecules that play a crucial role in the immune response. In addition, CQ has been shown to inhibit the activity of certain enzymes involved in DNA repair, leading to DNA damage and cell death.
実験室実験の利点と制限
CQ has several advantages for lab experiments. It is relatively easy to synthesize, has a long shelf life, and is stable under various conditions. CQ is also relatively inexpensive compared to other compounds used for similar applications. However, CQ has certain limitations, such as its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments involving CQ.
将来の方向性
There are several future directions for research involving CQ. One potential area of research is the development of new derivatives of CQ with enhanced therapeutic properties. Another area of research is the development of new methods for delivering CQ to target cells and tissues. In addition, further studies are needed to understand the mechanism of action of CQ and its potential side effects in humans.
Conclusion
In conclusion, CQ is a synthetic compound with significant potential as a therapeutic agent for various diseases. Its antimalarial, antiviral, and anticancer properties have been extensively studied, and it has been shown to have various biochemical and physiological effects. While CQ has several advantages for lab experiments, it also has certain limitations that need to be taken into consideration. Further research is needed to fully understand the potential of CQ as a therapeutic agent.
特性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-3-24-16-8-11-12(19-13(20)6-5-7-14(19)21)9-18(23)22-15(11)10-17(16)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOPIMOKIYQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




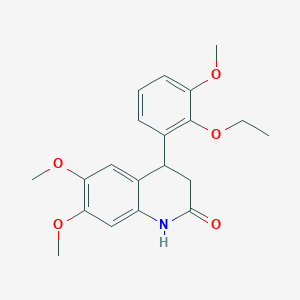

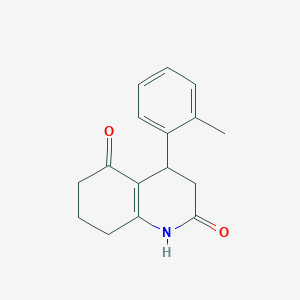
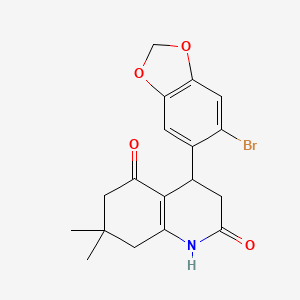

![methyl 4-(7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydro[1,3]dioxolo[4,5-b]acridin-10-yl)benzoate](/img/structure/B4263024.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
